molecular formula C16H12N4O2 B2704618 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide CAS No. 1428352-48-0

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide

Cat. No.: B2704618
CAS No.: 1428352-48-0
M. Wt: 292.298
InChI Key: YMLLNYSRISNESS-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide is a chemical compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. This compound has a molecular formula of C16H12N4O2 and a molecular weight of 292.298 g/mol.

Preparation Methods

The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide involves several steps. One common synthetic route includes the condensation of 2-aminopyridine with 2-bromo-1-(6-oxo-1,6-dihydropyridazin-3-yl)benzene under specific reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the picolinamide group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Comparison with Similar Compounds

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide can be compared with other similar compounds such as:

    2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: This compound is also a pyridazinone derivative and has shown selective activity towards thyroid hormone receptor β.

    3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile: Another pyridazinone derivative with potential biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-15-9-8-13(19-20-15)11-5-1-2-6-12(11)18-16(22)14-7-3-4-10-17-14/h1-10H,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLLNYSRISNESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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